molecular formula C18H18FN3O6 B601392 N,N'-Desethylene-N,N'-diformyl Levofloxacin CAS No. 151377-74-1

N,N'-Desethylene-N,N'-diformyl Levofloxacin

Cat. No. B601392
M. Wt: 391.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N’-Desethylene-N,N’-diformyl Levofloxacin” is a reference standard from Infectious Disease Research Chemicals and Analytical Standards . It is a derivative of Levofloxacin, which is a fluoroquinolone antibiotic used to treat infections caused by susceptible bacteria .


Molecular Structure Analysis

The molecular formula of “N,N’-Desethylene-N,N’-diformyl Levofloxacin” is C18H18FN3O6 . The molecular weight is 391.35 .


Physical And Chemical Properties Analysis

The molecular weight of “N,N’-Desethylene-N,N’-diformyl Levofloxacin” is 391.35 . The predicted density is 1.52±0.1 g/cm3, the melting point is 179-181°C, and the predicted boiling point is 708.6±60.0 °C .

Scientific Research Applications

  • Preformulation Studies :

    • Levofloxacin, closely related to N,N'-Desethylene-N,N'-diformyl Levofloxacin, undergoes extensive preformulation studies to ensure the development of stable, effective, and safe dosage forms. These studies include drug identification, solubility analysis, and partition coefficient determination (Shahwal, Dubey, & Bhoumick, 2013).
  • Synthesis and Antibacterial Activity :

    • Novel derivatives of levofloxacin have been synthesized, showing significant antibacterial activities against Gram-positive bacteria. This research suggests the potential for structural modification in levofloxacin, which could be applicable to N,N'-Desethylene-N,N'-diformyl Levofloxacin as well (Mohammadhosseini et al., 2012).
  • Electrochemical Determination in Biological Samples :

    • The electrochemical behavior of levofloxacin has been studied, suggesting possible applications in sensing and detection in biological samples. This could extend to the study of N,N'-Desethylene-N,N'-diformyl Levofloxacin (Rkik, Brahim, & Samet, 2017).
  • Enhanced Stability and Sensitivity in Drug Detection :

    • Research on modified carbon paste electrodes for the potentiometric determination of levofloxacin in biological samples can be pertinent to N,N'-Desethylene-N,N'-diformyl Levofloxacin, providing insights into improved drug detection and stability (Abdel-Haleem et al., 2021).
  • Drug-Drug Co-Crystal Formation :

    • A study on the formation of drug-drug co-crystals involving levofloxacin and metacetamol highlights potential strategies for enhancing the stability and efficacy of levofloxacin derivatives, including N,N'-Desethylene-N,N'-diformyl Levofloxacin (Shinozaki, Ono, Higashi, & Moribe, 2019).
  • Electro-Fenton Degradation Process :

    • The degradation of levofloxacin using an electro-Fenton process highlights methods for mitigating environmental impacts, potentially applicable to N,N'-Desethylene-N,N'-diformyl Levofloxacin (Barhoumi et al., 2015).

properties

IUPAC Name

(2S)-7-fluoro-6-[formyl-[2-[formyl(methyl)amino]ethyl]amino]-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O6/c1-10-7-28-17-14-11(16(25)12(18(26)27)6-22(10)14)5-13(19)15(17)21(9-24)4-3-20(2)8-23/h5-6,8-10H,3-4,7H2,1-2H3,(H,26,27)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOKHJLTWLBPPN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N(CCN(C)C=O)C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747525
Record name (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Desethylene-N,N'-diformyl Levofloxacin

CAS RN

151377-74-1
Record name (3S)-9-Fluoro-10-(formyl{2-[formyl(methyl)amino]ethyl}amino)-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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